molecular formula C5H14N2 B097858 2-Methylbutane-1,4-diamine CAS No. 15657-58-6

2-Methylbutane-1,4-diamine

Cat. No.: B097858
CAS No.: 15657-58-6
M. Wt: 102.18 g/mol
InChI Key: GGQJPAQXCYUEKB-UHFFFAOYSA-N
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Description

2-Methylbutane-1,4-diamine is a valuable chiral diamine building block in scientific research, particularly for developing advanced polymers and functional ligands. Its structure, featuring two amine groups and a stereocenter, makes it a versatile precursor in organic synthesis and materials science. A primary research application is its role as a monomer for synthesizing novel polyamide plastics (nylons), contributing to the development of sustainable bio-based polymers . The compound serves as a crucial scaffold for constructing polydentate ligands used in coordination chemistry. These ligands form stable complexes with metal cations like Zn(II), which are investigated for their potential in sensing, catalysis, and as models for biological systems . Furthermore, structural analogs of this diamine are explored in materials science for their anti-corrosion properties , where they can adsorb onto metal surfaces and inhibit corrosion in acidic environments . The chiral (R)- and (S)- enantiomers of this molecule, available from suppliers , enable the synthesis of optically active compounds and polymers, opening avenues for research into stereoselective catalysis and chiral materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbutane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-5(4-7)2-3-6/h5H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQJPAQXCYUEKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70935476
Record name 2-Methylbutane-1,4-diamine
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Molecular Weight

102.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15657-58-6
Record name 2-Methyl-1,4-diaminobutane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylbutane-1,4-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLPUTRESCINE
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Synthetic Methodologies and Pathways

Chemical Synthesis Routes

The preparation of 2-methylbutane-1,4-diamine is predominantly accomplished through two main approaches: direct reductive methods and the chemical transformation of precursor compounds.

Direct Reductive Approaches

A primary and efficient method for synthesizing this compound involves the direct reduction of a corresponding dinitrile compound.

The catalytic hydrogenation of 2-methylbutane-1,4-dinitrile stands as a common and effective route to this compound. This process typically employs a catalyst, such as palladium on carbon, and hydrogen gas. The reaction can proceed under relatively mild conditions, for instance, at room temperature and atmospheric pressure of hydrogen. For larger-scale industrial production, this hydrogenation is often carried out in continuous flow reactors to ensure consistent product quality and high yield.

Alternative catalysts, including cobalt and nickel, are also frequently used for the hydrogenation of nitriles. bme.hu Raney-type nickel and cobalt catalysts, as well as supported versions of these metals, have proven effective in various nitrile reduction processes. bme.hu The choice of catalyst and reaction conditions, such as temperature, pressure, and the use of additives like ammonia (B1221849) or sodium hydroxide, can be crucial in maximizing the yield of the primary amine and minimizing the formation of secondary and tertiary amine byproducts. bme.hu

Interactive Data Table: Catalytic Systems for Dinitrile Reduction

Catalyst SystemSubstrateProductKey ConditionsYield
Palladium on Carbon / H₂2-Methylbutane-1,4-dinitrileThis compoundRoom Temperature, Atmospheric PressureHigh
70% Co/SiO₂ / H₂ / NH₃3,4-dimethoxybenzyl cyanideHomoveratrylamine80 °C, 80 barHigh Selectivity
Ni-Co on Alumina / KIsophthalonitrilem-xylylenediamine80 °C, 60 bar, basic additivesGood Selectivity

The catalytic hydrogenation of nitriles to primary amines is a multi-step process that occurs on the surface of the catalyst. The reaction proceeds through the formation of an imine intermediate. bme.hu The nitrile group first adsorbs onto the catalyst surface and is hydrogenated to form a primary imine. This imine can then be further hydrogenated to the desired primary amine. bme.hu

However, this highly reactive imine intermediate can also react with a primary amine molecule already formed, leading to the formation of a secondary amine after subsequent hydrogenation. bme.hu This side reaction is a major cause of reduced selectivity for the primary amine. bme.hu The use of ammonia or basic conditions can help to suppress the formation of secondary amines by shifting the equilibrium away from the condensation reaction. bme.hu

Another approach to control the reaction involves the use of specific reducing agents. For instance, Di-isobutylaluminum hydride (DIBAL-H) is a bulky reducing agent that can selectively reduce nitriles to imines. masterorganicchemistry.com Subsequent hydrolysis of the imine yields an aldehyde. masterorganicchemistry.com While this doesn't directly produce the diamine, it highlights the possibility of controlling the reduction at an intermediate stage.

Derivatization from Precursor Compounds

An alternative strategy for the synthesis of this compound involves starting from a C5 precursor that already possesses a different set of functional groups and chemically converting them to amines.

2-Methyl-1,4-butanediol (B1595762) (2-M-1,4-BDO) serves as a versatile precursor for the synthesis of this compound. This diol can be derived from bio-based itaconic acid, making it an attractive starting material from a green chemistry perspective. researchgate.net The conversion of the diol to the diamine typically involves a two-step process: activation of the hydroxyl groups followed by nucleophilic substitution with an amine source.

A common method for activating the hydroxyl groups is to convert them into a better leaving group, such as a tosylate. The diol can be reacted with tosyl chloride in the presence of a base to form the corresponding ditosylate. This is then followed by reaction with a source of ammonia, such as sodium amide or a concentrated ammonia solution, to displace the tosylate groups and form the diamine.

Another potential route involves the Gabriel synthesis. In this method, the diol would first be converted to a dihalide, for example, by reaction with hydrobromic acid. The resulting 1,4-dibromo-2-methylbutane (B13605250) would then be reacted with potassium phthalimide (B116566). The subsequent hydrolysis or hydrazinolysis of the resulting bis-phthalimide derivative would yield the desired this compound. google.com

More complex, multi-step synthetic sequences can also be envisioned and have been reported for related diaminobutane derivatives. google.com For instance, a process starting from a succinic acid dinitrile derivative has been described for the preparation of substituted 1,4-diaminobutanes. google.com This particular patented method involves the catalytic hydrogenation of the dinitrile in the presence of acetic anhydride (B1165640) to form the N,N'-diacetyl-1,4-diaminobutane derivative. google.com This intermediate is then hydrolyzed under basic conditions to yield the final diamine. google.com While this specific example may not directly describe the synthesis of this compound, the general strategy of protection, reduction, and deprotection is a common theme in organic synthesis and could be adapted for this target molecule.

Classical Amine Synthesis Adaptations

The synthesis of this compound can be achieved through modifications of well-established amine synthesis reactions. These classical routes offer versatility but often rely on harsh reaction conditions and petrochemical-based starting materials.

Application of Gabriel Synthesis

The Gabriel synthesis is a robust and widely used method for the preparation of primary amines, effectively avoiding the overalkylation often encountered with direct alkylation of ammonia. masterorganicchemistry.comorgoreview.com The process traditionally involves the N-alkylation of potassium phthalimide with an alkyl halide, followed by the liberation of the primary amine via hydrazinolysis or acidic hydrolysis. masterorganicchemistry.comorgoreview.comchemrxiv.org

For the synthesis of this compound, this method would be adapted by using a suitable difunctional starting material, specifically a 1,4-dihalo-2-methylbutane. The synthesis would proceed in two key stages:

Diphthalimide Formation: Potassium phthalimide is reacted with a 1,4-dihalo-2-methylbutane (e.g., 1,4-dibromo-2-methylbutane). In this step, the phthalimide anion acts as an ammonia surrogate, performing a nucleophilic substitution on both electrophilic carbon atoms bearing the halogen. This results in the formation of N,N'-(2-methylbutane-1,4-diyl)diphthalimide.

Amine Liberation: The resulting diphthalimide is then cleaved to release the two primary amine groups. This is typically accomplished by heating with hydrazine (B178648) (H₂N-NH₂) in a process known as the Ing-Manske procedure. masterorganicchemistry.com This step yields this compound along with the stable phthalhydrazide (B32825) byproduct. Alternatively, acidic or basic hydrolysis can be employed to liberate the desired diamine. orgoreview.com

While effective for creating primary amines without byproducts from multiple alkylations, the Gabriel synthesis requires stoichiometric use of reagents and can involve high temperatures. scribd.com

Reductive Amination Strategies

Reductive amination is a highly versatile method for forming C-N bonds and is a cornerstone of amine synthesis. This process involves the reaction of a carbonyl compound (aldehyde or ketone) with ammonia or an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

A primary route for synthesizing this compound involves the reduction of 2-methylbutane-1,4-dinitrile. This dinitrile can be catalytically hydrogenated using a metal catalyst, such as palladium on carbon or Raney nickel, under hydrogen pressure to yield the target diamine.

Another reductive amination strategy would start from a suitable dicarbonyl compound, such as 2-methylbutanedial or a related diketone. The process would involve:

Imine Formation: The dicarbonyl compound is treated with an excess of ammonia. The ammonia reacts with both carbonyl groups to form a di-imine intermediate.

In Situ Reduction: A reducing agent present in the reaction mixture, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation, reduces the di-imine intermediate to the final this compound.

This one-pot procedure is highly efficient and a common industrial practice for amine production.

Method Starting Material Key Reagents Intermediate Primary Advantage
Gabriel Synthesis 1,4-Dihalo-2-methylbutane1. Potassium Phthalimide2. Hydrazine (NH₂NH₂)N,N'-(2-methylbutane-1,4-diyl)diphthalimideAvoids overalkylation, yielding clean primary amines. masterorganicchemistry.comorgoreview.com
Reductive Amination 2-Methylbutane-1,4-dinitrileHydrogen (H₂), Metal Catalyst (e.g., Pd/C)-Direct conversion of a dinitrile to a diamine.
Reductive Amination 2-MethylbutanedialAmmonia (NH₃), Reducing Agent (e.g., H₂/Catalyst)Di-imineVersatile one-pot reaction.

Biotechnological Production and Sustainable Approaches

In response to the growing demand for green chemistry, biotechnological routes for chemical synthesis are being developed. These methods utilize microorganisms and bio-based feedstocks to produce valuable chemicals, including precursors to this compound.

Microbial Fermentation Pathways for Bio-based Precursors

Microbial fermentation is a key technology for converting renewable resources like carbohydrates into platform chemicals. These bio-based molecules can then be chemically converted into a variety of products.

Itaconic acid is an unsaturated C5-dicarboxylic acid that has been identified as a key bio-based building block chemical. researchgate.netresearchgate.net It is produced on an industrial scale through the fermentation of carbohydrates, such as glucose, by the filamentous fungus Aspergillus terreus. researchgate.netmdpi.com

The unique chemical structure of itaconic acid, featuring two carboxylic acid groups and a reactive double bond, makes it a versatile platform for derivatization into numerous valuable chemicals. researchgate.netmdpi.com Among these derivatives is 2-methyl-1,4-butanediamine, which can be synthesized from itaconic acid through a series of chemical transformations. mdpi.commdpi.comgoogle.com This bio-based route offers a sustainable alternative to traditional petroleum-based synthesis.

Metabolic engineering of microorganisms like Escherichia coli has enabled the production of non-natural chemicals from simple sugars. researchgate.netresearchgate.net A significant development in this area is the engineering of E. coli to synthesize 2-methyl-1,4-butanediol (2M1,4BDO), a direct precursor to this compound.

This biotechnological approach involves:

Pathway Engineering: Introducing heterologous genes and modifying native metabolic pathways in E. coli to create a synthetic route from a central metabolite (like acetyl-CoA) to the target diol. nih.gov

Fermentation: Cultivating these engineered strains in bioreactors under optimized conditions, where they convert a renewable feedstock like glucose into 2-methyl-1,4-butanediol. Production titers of up to 276.4 mg/L have been reported for this bio-based diol.

The resulting 2-methyl-1,4-butanediol, derived from itaconic acid, can then be converted to this compound through subsequent chemical steps, such as amination. This chemo-enzymatic or hybrid approach combines the advantages of sustainable precursor production with efficient chemical finishing.

Approach Organism Feedstock Primary Product Significance
Platform Chemical Fermentation Aspergillus terreusGlucose, CarbohydratesItaconic AcidProvides a versatile, bio-based C5 platform chemical for further conversion. researchgate.netmdpi.com
Engineered Diol Synthesis Escherichia coliGlucose2-Methyl-1,4-butanediolEnables direct synthesis of a diamine precursor from renewable resources.

Enzymatic Cascade Reactions for Efficiency and Selectivity

In the pursuit of more efficient and selective chemical manufacturing, multi-enzyme cascade reactions have emerged as a powerful strategy for the synthesis of complex molecules like diamines. These cascades mimic biosynthetic pathways in nature, where multiple enzymatic steps are seamlessly integrated into a one-pot process. This approach circumvents the need for the isolation and purification of intermediates, which significantly reduces reaction time, solvent use, and waste generation, while also potentially overcoming thermodynamic limitations of individual reaction steps. acs.orgrsc.org

The application of enzymatic cascades for the production of α,ω-diamines, a class to which this compound belongs, has been demonstrated through innovative research. One notable strategy involves the use of engineered microbial consortia. rsc.orgbiorxiv.org For instance, researchers have successfully designed systems where different engineered strains of Escherichia coli each perform one part of a multi-step reaction pathway. rsc.org This modularization allows for the transformation of simple starting materials, such as cycloalkanols, into valuable diamines. rsc.org

A key enzyme class in these cascades is the transaminase (TA), which is responsible for introducing the amino groups with high selectivity. rsc.orgnih.gov For example, in the synthesis of 1,6-hexamethylenediamine (HMD) from cyclohexanol, a multi-enzyme cascade within an E. coli consortium was developed. rsc.orgbiorxiv.org This system demonstrated the potential to produce diamines in a one-pot, one-step manner with a conversion rate of 42% from a 10 mM starting concentration of cyclohexanol. rsc.org The efficiency of such cascades relies on the careful selection and engineering of enzymes, such as modifying a transaminase to reduce its activity towards undesired side-products like pyruvate. rsc.org

Recent advancements have also focused on creating microbial consortia from different organisms, such as Yarrowia lipolytica and Escherichia coli, to convert challenging feedstocks like n-alkanes into long-chain α,ω-diamines. nih.gov These systems combine the capabilities of different strains for alkane oxidation, carboxylic acid reduction, and amination to create a comprehensive production platform. nih.gov For example, a mixed-strain consortium was engineered to produce 1,12-diaminododecane (B1677605) from n-dodecane, achieving a concentration of 4.1 mM. nih.gov These whole-cell biocatalytic systems represent a greener alternative for the synthesis of a variety of α,ω-diamines. nih.gov

The table below summarizes examples of enzymatic cascade systems used for the synthesis of various diamines, illustrating the principles of efficiency and selectivity that are applicable to the production of this compound.

Table 1: Examples of Enzymatic Cascade Systems for Diamine Synthesis

Target Diamine Starting Substrate Key Enzymes/Microorganisms Key Findings Reference
1,6-Hexamethylenediamine (HMD) Cyclohexanol Engineered E. coli consortium with alcohol dehydrogenase and transaminase (TA). Achieved 42% conversion in a one-pot-one-step process. rsc.org rsc.org
α,ω-Diamines Cycloalkanes Microbial consortia using RetroBioCat tool for pathway design. Successful production of various diamines, with HMD reaching 16.5 mM from cyclohexanol. biorxiv.org biorxiv.org
Long-chain α,ω-Diamines (C8-C14) n-Alkanes Mixed consortium of engineered Yarrowia lipolytica (oxidation) and E. coli (amination). Produced 4.1 mM 1,12-diaminododecane from n-dodecane; demonstrated broad substrate scope. nih.gov nih.gov

Principles of Green Chemistry in Diamine Production

The production of diamines, including this compound, is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance safety and efficiency. researchgate.net These principles, developed by Paul Anastas and John Warner, provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgechemi.com

The application of biocatalysis and enzymatic cascades in diamine synthesis directly aligns with several core tenets of green chemistry. scispace.com

Prevention: The most fundamental principle is to prevent waste generation rather than treating it after the fact. scispace.com Enzymatic one-pot cascades, by minimizing intermediate purification steps and solvent usage, inherently produce less waste compared to traditional multi-step chemical syntheses. rsc.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Biocatalytic routes often exhibit high selectivity, reducing the formation of by-products and thus leading to a higher atom economy compared to conventional methods that may require protecting groups or result in unwanted isomers.

Less Hazardous Chemical Syntheses: Traditional industrial diamine synthesis can involve highly toxic reagents, such as the use of hydrogen cyanide in butadiene hydrocyanation for HMD production. biorxiv.org Biocatalytic routes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, avoiding the use of harsh and hazardous chemicals. biorxiv.org

Use of Catalysis: The use of highly selective catalysts is superior to stoichiometric reagents. echemi.com Enzymes are exemplary catalysts, offering exceptional chemo-, regio-, and stereoselectivity under mild conditions, often surpassing what can be achieved with conventional chemical catalysts. eurekalert.org

Use of Renewable Feedstocks: A key goal of green chemistry is the shift from fossil-fuel-based feedstocks to renewable resources. echemi.com Research into producing diamines from renewable sources like cycloalkanols and n-alkanes derived from biomass is a significant step towards this goal. biorxiv.orgnih.gov

Design for Energy Efficiency: Reactions conducted at ambient temperature and pressure, characteristic of most biocatalytic processes, significantly reduce the energy requirements compared to traditional chemical processes that often demand high heat and pressure. researchgate.netechemi.com

The table below outlines how modern biocatalytic approaches to diamine synthesis align with the principles of green chemistry.

Table 2: Application of Green Chemistry Principles to Diamine Synthesis

Green Chemistry Principle Application in Biocatalytic Diamine Synthesis
1. Prevention One-pot cascade reactions minimize waste by reducing separation and purification steps. rsc.orgscispace.com
2. Atom Economy High selectivity of enzymes leads to fewer by-products, maximizing the conversion of reactants to the desired product. acs.org
3. Less Hazardous Syntheses Avoids toxic reagents (e.g., hydrogen cyanide) used in some traditional routes. biorxiv.org
5. Safer Solvents & Auxiliaries Reactions are typically run in water under mild pH conditions, reducing the need for volatile organic solvents. sigmaaldrich.com
6. Design for Energy Efficiency Processes operate at ambient temperature and pressure, lowering energy consumption. researchgate.net
7. Use of Renewable Feedstocks Enables the use of biomass-derived starting materials like alkanes and alcohols. nih.gov
8. Reduce Derivatives Enzymatic selectivity often eliminates the need for protecting groups, simplifying the synthetic pathway. echemi.com

| 9. Catalysis | Enzymes act as highly efficient and selective catalysts, replacing stoichiometric reagents. eurekalert.org |

Stereochemistry and Enantiomeric Forms

Enantiomeric Forms: (R)- and (S)-2-Methylbutane-1,4-diamine

2-Methylbutane-1,4-diamine exists as two distinct enantiomers: (R)-2-Methylbutane-1,4-diamine and (S)-2-Methylbutane-1,4-diamine. mdpi.comchemicalbook.com These molecules share the same molecular formula (C₅H₁₄N₂) and connectivity of atoms but differ in the spatial orientation of the groups around the chiral center. nih.gov While they possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they rotate plane-polarized light in equal but opposite directions. mdpi.com

Table 1: Properties of this compound Enantiomers

Property Value
Molecular Formula C₅H₁₄N₂
Molecular Weight 102.18 g/mol nih.gov
IUPAC Name (R-form) (2R)-2-methylbutane-1,4-diamine nih.gov
InChIKey (R-form) GGQJPAQXCYUEKB-RXMQYKEDSA-N nih.gov

Enantioselective Synthesis Strategies and Methodologies

The synthesis of a single, pure enantiomer of this compound requires specialized methods known as enantioselective or asymmetric synthesis. These strategies are crucial for applications where only one enantiomer provides the desired activity, such as in pharmaceuticals. biomedgrid.combiomedgrid.com While a common route to the racemic mixture involves the reduction of 2-methylbutane-1,4-dinitrile, achieving enantioselectivity necessitates more advanced techniques.

Potential enantioselective strategies include:

Catalytic Asymmetric Hydrogenation : This approach involves the hydrogenation of a suitable prochiral precursor using a transition metal complexed with a chiral ligand. For related ketones and aldehydes, chiral ruthenium complexes have proven effective in dynamic kinetic resolution (DKR), a highly efficient method for producing optically active alcohols that could be adapted for diamines. sigmaaldrich.com

Enzymatic and Chemo-Enzymatic Methods : Biocatalysis, using enzymes like lipases, can achieve high levels of enantiomeric purity. symeres.com For instance, lipase-catalyzed kinetic resolution has been employed in the synthesis of related chiral compounds like 2-methylbutane-1,2,3,4-tetraol. researchgate.net This method involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate.

Chiral Recognition and Resolution Techniques in Research

When a synthesis results in a racemic mixture (a 50:50 mix of both enantiomers), a process called chiral resolution is required to separate them. libretexts.org This separation relies on the principle of converting the enantiomers into diastereomers, which have different physical properties and can thus be separated. mdpi.com

Table 2: Common Chiral Resolution and Recognition Techniques

Technique Principle of Operation
Classical Resolution (Diastereomeric Salt Formation) A racemic base, such as this compound, is reacted with an enantiomerically pure chiral acid (a resolving agent) like (+)-tartaric acid. libretexts.org This forms two diastereomeric salts, for example, (R)-diamine-(R,R)-tartrate and (S)-diamine-(R,R)-tartrate. These diastereomers have different solubilities, allowing one to be crystallized and separated from the other. libretexts.orgchiralpedia.com The resolving agent is then removed to yield the pure enantiomer. libretexts.org
Chiral Chromatography This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP). symeres.comchiralpedia.com As the racemic mixture passes through the chromatography column, the two enantiomers interact differently with the CSP, causing them to travel at different rates and elute separately. mdpi.com High-performance liquid chromatography (HPLC) is the most common platform for this method. chiralpedia.comjiangnan.edu.cn

| Enzymatic Resolution | This kinetic resolution method uses enzymes that selectively catalyze a reaction on only one of the enantiomers in a racemic mixture. symeres.com The resulting product can be easily separated from the unreacted enantiomer. |

Chiral recognition also occurs in analytical methods, such as using chiral calixarene (B151959) derivatives as receptors that bind preferentially to one enantiomer, allowing for its detection. researchgate.net

Impact of Stereoisomerism on Chemical and Biological Activities

Stereochemistry is a critical determinant of biological activity because life itself is based on chiral molecules like amino acids and sugars. nih.gov The interaction between a chiral molecule and a biological receptor (like an enzyme or protein) is highly specific, similar to how a hand fits into a glove. Consequently, the (R) and (S) enantiomers of this compound can exhibit significantly different biological effects. biomedgrid.comnih.gov

A prominent example is the use of its (R)-enantiomer as a ligand in the platinum-based anticancer agent, Sebriplatin. Research indicates that the specific three-dimensional structure of the (R)-enantiomer is crucial for optimizing the stability of the platinum complex. This enhanced stability is believed to improve the drug's ability to target tumor cells, thereby increasing therapeutic efficacy while potentially reducing toxicity associated with the other enantiomer or the racemic mixture.

Furthermore, the stereochemistry can influence how the molecule interacts with enzymes. The methyl branch in this compound may sterically hinder its binding to enzymes like spermine (B22157) oxidase, and this steric hindrance would differ between the (R) and (S) configurations, potentially leading to different metabolic pathways or rates of degradation. This highlights the general principle that in pharmacology, one enantiomer may be therapeutically active while the other could be inactive, less active, or even responsible for adverse effects. biomedgrid.combiomedgrid.com

Chemical Reactivity and Reaction Mechanisms

Fundamental Reaction Types Involving 2-Methylbutane-1,4-diamine

The two amino groups in this compound are the primary sites of its reactivity, allowing it to act as a versatile building block in organic synthesis. guidechem.com These groups can undergo substitution reactions, oxidation, and reduction.

Amination and Acylation Reactions

As a primary amine, this compound can undergo further amination reactions. For instance, it can react with suitable reagents to form secondary or tertiary amines.

Acylation reactions with acyl chlorides or other acylating agents lead to the formation of amides. smolecule.com These reactions proceed through the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent.

Condensation and Cyclization Pathways

The bifunctional nature of this compound allows it to participate in condensation reactions with various electrophiles. For example, it can react with ketones or aldehydes to form imines, which can be further reduced to the corresponding amines.

Its structure is also conducive to cyclization reactions. For instance, it has been used in the synthesis of hexahydropyrrolo[2,3-b]indole alkaloids. semanticscholar.orgresearchgate.net In one example, 2-(2,5-dimethoxyphenyl)-2-methylbutane-1,4-diamine was a key intermediate in the synthesis of (±)-eseroline, where it underwent a series of transformations including cyclization. semanticscholar.orgresearchgate.net

Role as a Nucleophile and Base

The lone pairs of electrons on the nitrogen atoms make this compound both a potent nucleophile and a base.

As a nucleophile , the amine groups can attack electron-deficient centers, initiating a variety of substitution and addition reactions. This nucleophilicity is fundamental to its role in the synthesis of more complex molecules. The basicity of amines is attributed to the availability of the lone pair of electrons on the nitrogen atom for protonation. doubtnut.com

As a base , it can accept protons from acids. The basicity is influenced by the electron-donating alkyl group, which increases the electron density on the nitrogen atoms.

Catalytic Activity and Mechanism of Action

This compound and other diamines have been shown to act as catalysts in a range of organic transformations. guidechem.com

General Principles of Diamine Catalysis

Diamine catalysis often involves the formation of a more reactive intermediate. In some cases, one amine group can form an enamine while the other, in its protonated form, can act as an acid to activate an electrophile. acs.org In transition-metal-free cross-coupling reactions, diamines can act as both a "radical amplifier" and a "radical regulator" to initiate and control radical chain processes. acs.org In certain catalytic hydrogenations, the diamine ligand plays a crucial role in a metal-ligand bifunctional mechanism, where a proton from an NH2 group and a hydride from the metal are transferred simultaneously. nih.gov The presence of a base is often necessary to generate the active catalyst. rsc.org

Involvement in Organic Transformations (e.g., Alkyne Isomerization)

While specific research detailing the use of this compound in alkyne isomerization is not prevalent in the searched literature, diamines in general are known to catalyze various reactions. For example, they are used in asymmetric hydrogenation of ketones and in the addition of organozinc reagents to ketones. nih.govuva.es Given its structural similarities to other catalytically active diamines, it is plausible that this compound could find application in similar catalytic processes. Its ability to form stable complexes with metal ions also suggests potential applications in metal-catalyzed reactions. guidechem.com

Ligand Formation and Complexation with Transition Metals

This compound is a chiral diamine that can act as a bidentate ligand, coordinating to transition metal centers through the lone pairs of electrons on its two nitrogen atoms. The presence of two amine groups allows it to form stable chelate rings with metal ions, a common feature of diamine ligands in coordination chemistry. libretexts.orghawaii.edu The coordination of this compound to a metal center is a Lewis acid-base interaction, where the diamine acts as a Lewis base (electron donor) and the metal ion acts as a Lewis acid (electron acceptor). libretexts.org

The most well-documented example of this compound acting as a ligand is in the formation of platinum(II) complexes, most notably the anticancer agent Sebriplatin. ontosight.ai The (R)-enantiomer of this compound is specifically used in the synthesis of Sebriplatin, highlighting the importance of stereochemistry in the biological activity of the final complex. ontosight.aiulb.ac.be

The synthesis of platinum(II) complexes with (R)-2-methylbutane-1,4-diamine typically involves the reaction of the diamine with a suitable platinum(II) precursor. A general synthetic route to Sebriplatin involves the reaction of (2R)-2-methyl-1,4-butanediamine with potassium tetraiodoplatinate(II) to form an intermediate diiododiamineplatinum(II) complex. drugfuture.com This intermediate is then converted to a dinitrate species by treatment with silver nitrate (B79036). Finally, the nitrate ligands are displaced by a dicarboxylate ligand, such as cyclobutane-1,1-dicarboxylate, to yield the final Sebriplatin complex. drugfuture.com

The reaction mechanism involves the nucleophilic attack of the amine groups of (R)-2-methylbutane-1,4-diamine on the platinum(II) center, displacing the existing ligands (in this case, iodide ions). The chelate effect, where the bidentate diamine ligand forms a stable five-membered ring with the platinum atom, is a significant driving force for this reaction.

While the coordination chemistry of this compound with platinum is well-established due to its pharmaceutical applications, its complexation with other transition metals is less extensively documented in publicly available research. However, based on the known coordination chemistry of similar diamines, it can be inferred that this compound can form complexes with a variety of other transition metals such as copper, nickel, and cobalt. The resulting complexes would likely exhibit different geometries and properties depending on the metal ion and the reaction conditions.

The table below summarizes the key details of the well-characterized platinum(II) complex with (R)-2-methyl-1,4-butanediamine.

Metal Complex Metal Center Ligands Coordination Geometry
SebriplatinPlatinum(II)(R)-2-methyl-1,4-butanediamine, Cyclobutane-1,1-dicarboxylateSquare Planar

Derivatives and Analogs

N-Substituted Derivatives

Substitution at the nitrogen atoms of 2-Methylbutane-1,4-diamine significantly alters its chemical properties, such as reactivity, lipophilicity, and coordinating ability.

While specific research on the N-methylated derivatives of this compound is not extensively documented in publicly available literature, the properties of N-methylated analogs of the parent compound, butane-1,4-diamine (putrescine), offer valuable insights. Methylation of the amine groups, as seen in compounds like N-methyl-butane-1,4-diamine, generally increases the molecule's lipophilicity. This enhanced lipophilicity can improve membrane permeability. However, methylation also reduces the reactivity of the amine groups with metal ions, which is a critical factor in coordination chemistry, though it can improve metabolic stability. N-methyl-butane-1,4-diamine is noted as a key intermediate in the biosynthesis of nicotine (B1678760) and tropane (B1204802) alkaloids. It is often handled in its more stable dihydrochloride (B599025) salt form.

Table 1: Properties of Related N-Alkylated Diamines

Compound Name Structure Molecular Weight ( g/mol ) Key Characteristics
N,N′-Dimethyl-1,4-butanediamine NH(CH₃)-(CH₂)₄-NH(CH₃) 116.21 Intermediate in organic synthesis; increased lipophilicity enhances membrane permeability compared to primary diamines.

| N,N′-Diethylbutane-1,4-diamine | NH(C₂H₅)-(CH₂)₄-NH(C₂H₅) | 172.31 | Potential use in surfactants or drug delivery systems due to enhanced hydrophobicity. |

The primary amine groups of this compound are nucleophilic and readily undergo acylation and alkylation reactions.

N-Acylation is a common transformation for amines, typically achieved by reacting the diamine with an acylating agent like an acyl chloride or a carboxylic acid anhydride (B1165640). For instance, reacting a diamine with acryloyl chloride in the presence of a base like triethylamine (B128534) can produce N-acrylated derivatives. The resulting amides are generally more stable than the parent amine. The progress of these reactions can be monitored using techniques like thin-layer chromatography (TLC), and the products are characterized by spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

N-Alkylation involves the introduction of alkyl groups onto the nitrogen atoms. This can be accomplished by reacting the diamine with alkyl halides. A related method involves the reductive amination of aldehydes or ketones. The synthesis of ethambutol (B1671381) analogs, for example, has been achieved by reacting different amino alcohols with dibromoethane, where the resulting secondary amines are more nucleophilic than the starting primary amines. The synthesis of more complex derivatives, such as N,N-Bis(2-{[(2-methyl-2-phenyl-1,3-dioxolan-4-yl)methyl]amino}ethyl)N′,N′-dihydroxyethanediimidamide, involves the reaction of a substituted butane-1,4-diamine with other reagents. Characterization of these derivatives relies heavily on elemental analysis, IR, ¹H NMR, and ¹³C NMR spectroscopy.

Functionalized Analogs

Introducing functional groups other than simple alkyl or acyl groups onto the this compound scaffold leads to analogs with specialized properties and applications.

An important functionalized analog of this compound is 2-[(trimethoxysilyl)methyl]butane-1,4-diamine. This molecule integrates a trimethoxysilyl group, which is known for its ability to form stable bonds with inorganic surfaces like glass and silica. This makes such silyl-functionalized diamines useful as coupling agents or in the preparation of surface modifiers and coatings. The trimethoxysilyl group can undergo hydrolysis and condensation to form a cross-linked polysiloxane network.

Table 2: Properties of 2-[(trimethoxysilyl)methyl]butane-1,4-diamine

Property Value
CAS Number 6037-49-6
Molecular Formula C₈H₂₂N₂O₃Si
Molecular Weight 222.36 g/mol

| Stereochemistry | Racemic |

Data sourced from references

The introduction of aromatic and heterocyclic rings can impart significant biological activity or unique chemical properties to the diamine structure.

Aromatic substitution is exemplified by platinum(II) complexes developed for potential anticancer applications. One such complex involves the ligand (R,R)-1,2-diamino-1-(4-fluorophenyl)-3-methylbutane. The synthesis of this ligand starts from a substituted benzaldehyde (B42025) derivative, which undergoes hydrocyanation of its corresponding imine, followed by the reduction of the resulting nitrile to yield the diamine. The presence of the fluorophenyl group is crucial for the observed cytotoxic activity of the final platinum complex.

Heterocyclic derivatives can be synthesized by linking heterocyclic moieties using diamine linkers. For example, ligustrazine (tetramethylpyrazine) dimers have been synthesized by connecting two ligustrazine units with alkane diamines of varying lengths. This is typically achieved by first preparing a carboxylic acid derivative of the heterocycle, which is then coupled with the diamine (such as butane-1,4-diamine) using peptide coupling agents like EDCI/DMAP to form two terminal amide bonds. Such derivatives have been investigated for their potential as antitumor agents.

Salt Forms and Their Utility in Research (e.g., Dihydrochloride)

Like many amines, this compound is often converted into a salt form, most commonly the dihydrochloride salt (C₅H₁₆Cl₂N₂), to improve its stability and handling properties. The free base form of diamines can be volatile and susceptible to oxidation and reaction with atmospheric carbon dioxide. Converting the diamine to its dihydrochloride salt renders it a stable, water-soluble, crystalline solid that is more convenient for storage and use in research settings.

The dihydrochloride salt is readily soluble in aqueous solutions, making it ideal for use in various biochemical and biological research applications where precise concentrations in aqueous media are required. For example, the related compound 1,4-diaminobutane (B46682) dihydrochloride is used as a reagent in polymer chemistry and as a building block in organic synthesis for pharmaceuticals and agrochemicals. It is also utilized in the preparation of specialized cell culture media. By analogy, this compound dihydrochloride serves as a convenient and stable precursor for research purposes where the this compound moiety is required.

Table 3: Properties of this compound Dihydrochloride

Property Value
Molecular Formula C₅H₁₆Cl₂N₂
Molecular Weight 175.1 g/mol

| Typical Use | For Research Use Only |

Data sourced from reference

Biological Activity and Biochemical Interactions

Enzymatic Interaction and Modulation

The primary amine functionalities of 2-Methylbutane-1,4-diamine are key to its interactions with enzymes, particularly those involved in the metabolism of biogenic amines.

This compound is recognized as a mechanism-based inhibitor of diamine oxidase (DAO), a copper-containing enzyme responsible for the oxidative deamination of primary diamines such as putrescine and histamine (B1213489). The inhibitory action of this compound can modulate the cellular levels of these crucial biogenic amines, which are involved in processes ranging from cell growth and differentiation to allergic responses.

The mechanism of DAO involves the oxidation of the substrate's primary amine to an aldehyde, with the concomitant production of hydrogen peroxide and ammonia (B1221849). Inhibitors like this compound can interfere with this catalytic cycle. The binding affinity and inhibitory potency of alkyl diamines towards DAO are often dependent on the length and structure of the carbon chain. An aspartic acid residue, which is conserved in the active site of diamine oxidases, is crucial for binding the second amino group of diamine substrates, a key interaction for substrate specificity. mdpi.com While many substances can inhibit DAO, mechanism-based inhibitors form a distinct class that can have significant effects on cellular biochemistry by altering amine levels. rsc.org

Table 1: Mechanistic Overview of Diamine Oxidase Inhibition
FeatureDescription
Enzyme Target Diamine Oxidase (DAO), a copper-containing amine oxidase (AOC1).
Endogenous Substrates Putrescine, Cadaverine, Histamine.
Catalytic Reaction R-CH₂NH₂ + O₂ + H₂O → R-CHO + NH₃ + H₂O₂. mdpi.com
Inhibitor Class This compound acts as a mechanism-based inhibitor. oup.com
Binding Site Interaction The inhibitor interacts with the enzyme's active site, likely involving an aspartate residue that binds one of the amine groups. mdpi.com The methyl branch may influence binding orientation and affinity.
Consequence of Inhibition Increased cellular concentrations of DAO substrates (e.g., putrescine, histamine), affecting pathways related to cell proliferation, inflammation, and apoptosis. oup.com

The metabolism of polyamines—a class of aliphatic cations including putrescine, spermidine, and spermine (B22157) essential for cell growth and proliferation—is intricately regulated. The N-methyl derivative of putrescine (butane-1,4-diamine), known as N-methylputrescine or N-methylbutane-1,4-diamine, provides insight into how methylated diamines can influence this network. N-methylputrescine is a known byproduct of putrescine metabolism and has been shown to inhibit cellular ornithine decarboxylase (ODC) activity, the rate-limiting enzyme in polyamine biosynthesis. nih.gov

By inhibiting DAO, this compound itself can indirectly affect polyamine pools by preventing the degradation of putrescine, a central precursor in the polyamine pathway. oup.com Furthermore, a synthetic N-methyl derivative, N¹-(2,3-butadienyl)-N²-methylbutane-1,4-diamine, has been identified as an inhibitor of polyamine oxidase (PAO), an enzyme involved in the catabolic interconversion of polyamines. researchgate.net This suggests that methylation and other modifications to the butane-1,4-diamine scaffold can produce potent modulators of polyamine metabolism, targeting different key enzymes in the pathway.

Table 2: Key Enzymes in Polyamine Metabolism Modulated by Butane-1,4-diamine Derivatives
EnzymeRole in Polyamine MetabolismModulating Compound (Example)Effect
Ornithine Decarboxylase (ODC) Converts ornithine to putrescine (rate-limiting step). thieme-connect.comN-MethylputrescineInhibition of activity. nih.gov
Diamine Oxidase (DAO) Degrades putrescine. nih.govThis compoundInhibition of activity. oup.com
Polyamine Oxidase (PAO) Catalyzes the back-conversion of spermine and spermidine. thieme-connect.comN¹-(2,3-butadienyl)-N²-methylbutane-1,4-diamineInhibition of activity. researchgate.net
Putrescine N-methyltransferase (PMT) Methylates putrescine to form N-methylputrescine. mdpi.com-Biosynthetic conversion.

Role as a Biosynthetic Intermediate

While not a primary metabolite itself, the structural motif of this compound is found within or is analogous to precursors of complex natural products. Its N-methylated parent compound is a critical intermediate in the plant kingdom.

The biosynthesis of prominent tropane (B1204802) and pyridine (B92270) alkaloids, such as hyoscyamine (B1674123) and nicotine (B1678760), relies on N-methylputrescine as a key intermediate. mdpi.comnih.gov This pathway is particularly well-studied in plants of the Solanaceae family, like Datura stramonium and Nicotiana tabacum (tobacco). nih.govnih.gov

The biosynthetic sequence begins with the formation of putrescine, which is then methylated by the enzyme putrescine N-methyltransferase (PMT) to yield N-methylputrescine. mdpi.com This intermediate is subsequently oxidized by a specific diamine oxidase, N-methylputrescine oxidase (MPO), which has evolved from general DAOs to preferentially act on N-methylated amines. oup.comnottingham.ac.uknih.gov The oxidation product, 4-methylaminobutanal, spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. researchgate.netthieme-connect.com This cation is the last common precursor for the pyrrolidine (B122466) ring of both nicotine and the tropane skeleton of hyoscyamine. mdpi.com

The N-methyl-Δ¹-pyrrolinium cation, derived from N-methylputrescine, stands at a crucial metabolic branch point, leading to a variety of bioactive alkaloids beyond nicotine and hyoscyamine, including scopolamine (B1681570) and calystegines. oup.com The specific metabolic fate of the cation is determined by downstream enzymatic pathways present in the organism.

In synthetic chemistry, diamine structures are valuable building blocks. For instance, a more complex derivative, 2-(2,5-dimethoxyphenyl)-2-methylbutane-1,4-diamine, has been utilized as a key intermediate in the laboratory synthesis of (±)-eseroline. semanticscholar.org Eseroline is a member of the hexahydropyrrolo[2,3-b]indole alkaloids, a class of compounds that includes the well-known acetylcholinesterase inhibitor, physostigmine. This demonstrates the utility of the methylbutane-1,4-diamine framework in constructing diverse and biologically significant molecular architectures.

Supramolecular Interactions in Biological Mimicry

Supramolecular chemistry involves interactions beyond covalent bonds, which are fundamental to biological processes. rsc.org The field of biological mimicry often employs synthetic molecules to replicate the function of biological systems, such as enzymes. nih.govnih.gov The ability of this compound to act as a chelating ligand for metal ions is an example of its participation in supramolecular chemistry, forming coordination complexes that can mimic aspects of biological structures.

The two primary amine groups of this compound can coordinate with metal ions, forming stable complexes. This is exemplified by its use as a ligand in platinum-based anticancer agents like Sebriplatin. In such complexes, the diamine ligand is crucial for the stability, solubility, and ultimately the biological activity of the metal center. researchgate.net The specific stereochemistry of the diamine, such as the (R)-enantiomer of this compound, can optimize the geometry and stability of the platinum complex, potentially enhancing its therapeutic efficacy. The creation of these metal complexes can be seen as a form of biological mimicry, where a synthetic construct is designed to interact with biological targets like DNA, in a manner analogous to natural protein-metal or protein-DNA interactions.

Applications in Proteomics and Biochemical Research

This compound and its derivatives have found utility in various areas of biochemical research, including proteomics and the development of therapeutic agents. The compound is commercially available as a biochemical for proteomics research, indicating its use in this field. scbt.com While specific applications in proteomics are not detailed in the provided search results, its structural similarity to other biologically relevant polyamines suggests potential roles in studies involving protein structure and function.

A significant application of this compound is as a ligand in the synthesis of platinum-based anticancer agents. The chiral (R)-enantiomer of this compound is used in the formation of platinum complexes, such as Sebriplatin. The coordination of the diamine to the platinum center can influence the therapeutic efficacy and toxicity profile of the resulting complex. Metal complexes incorporating diamine ligands are being investigated as potentially more selective alternatives to conventional platinum-based chemotherapeutics. researchgate.net

The rationale for using substituted diamines like this compound in these complexes is that the nature of the diamine ligand can modulate the biological activity of the metal complex. researchgate.net Research on related [1,2-diamino-1-(4-fluorophenyl)-3-methylbutane]dichloroplatinum(II) complexes has demonstrated that the substituents on the diamine backbone can significantly impact the antitumor effects. researchgate.net

Application AreaSpecific UseCompound/ComplexResearch FocusReference
ProteomicsBiochemical ReagentThis compound dihydrochloride (B599025)General proteomics research scbt.com
Anticancer AgentsLigand(R)-2-Methylbutane-1,4-diamine in SebriplatinEnhancing therapeutic efficacy and reducing toxicity of platinum complexes
Anticancer AgentsLigand in Metal ComplexesDiamine ligands in generalDeveloping more selective chemotherapeutics researchgate.net

Applications in Advanced Materials and Catalysis

Utilization as a Monomer or Crosslinker in Polymer Science

The bifunctionality of 2-Methylbutane-1,4-diamine allows it to act as both a monomer in polymerization reactions and a crosslinking agent to modify the properties of existing polymers. researchgate.net Its incorporation into polymer chains can introduce specific properties, such as altered thermal stability and mechanical strength. researchgate.net

Synthesis of Specialty Polymers

This compound serves as a versatile intermediate in the synthesis of various polymers. It can be derived from itaconic acid, a bio-based platform chemical, highlighting its potential in creating more sustainable polymer products. researchgate.net The diamine functionality allows it to participate in polymerization reactions, such as polycondensation, with dicarboxylic acids or their derivatives to form polyamides. The methyl branch on the butane (B89635) backbone disrupts chain packing, which can lead to polymers with lower crystallinity and modified physical properties compared to those synthesized from linear diamines like 1,4-butanediamine. This structural feature is particularly useful in the production of specialty polymers where specific mechanical and thermal properties are desired. For instance, it is used in the synthesis of poly(imide siloxane) copolymers, which exhibit good solubility and thermal stability. researchgate.net

Ligand Design in Asymmetric Catalysis

The chiral nature of this compound, which can exist as (R) and (S) enantiomers, makes it a valuable component in the design of chiral ligands for asymmetric catalysis. nih.gov These ligands are crucial for synthesizing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. academie-sciences.fr

Development of Chiral Catalysts for Enantioselective Transformations

Chiral ligands play a pivotal role in asymmetric catalysis by creating a chiral environment around a metal center, which in turn directs the stereochemical outcome of a reaction. nih.govthieme-connect.de this compound can be used to synthesize a variety of chiral ligands. For example, its amine groups can be functionalized to create multidentate ligands that can coordinate with transition metals like ruthenium, rhodium, or iridium. academie-sciences.fr The development of C2-symmetric ligands, where the molecule has a twofold axis of rotation, has been a particularly successful strategy in asymmetric catalysis, as it can reduce the number of possible competing reaction pathways and thus improve enantioselectivity. academie-sciences.fr The synthesis of new classes of β-amino alcohol and diamine ligands from renewable sources like isosorbide (B1672297) has been explored for use in asymmetric transfer hydrogenation. sciforum.net The (R)-enantiomer of this compound is noted for its use as a ligand in platinum-based anticancer agents.

Performance in Specific Catalytic Reactions (e.g., Hydrogenation)

Chiral catalysts derived from ligands incorporating this compound have shown promise in various enantioselective transformations, most notably in asymmetric hydrogenation reactions. academie-sciences.fr Asymmetric hydrogenation is a key technology for the synthesis of chiral alcohols, which are important building blocks in the pharmaceutical and fine chemical industries. academie-sciences.frresearchgate.net Ruthenium complexes containing chiral diphosphine and diamine ligands are highly effective for the hydrogenation of ketones. thieme-connect.de For instance, the combination of a chiral bisphosphine ligand with a chiral diamine like (S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine has been used to create highly efficient ruthenium catalysts for the asymmetric hydrogenation of ketones. thieme-connect.de The choice of the diamine ligand is critical and must be matched with the phosphine (B1218219) ligand to achieve high enantioselectivity. thieme-connect.de These catalytic systems have demonstrated high activity and enantioselectivity in the reduction of a variety of substrates, including simple aryl ketones. academie-sciences.fr

Intermediacy in Pharmaceutical Research and Fine Chemical Synthesis

This compound serves as an important building block and intermediate in the synthesis of pharmaceuticals and other fine chemicals. lookchem.comlookchem.comechemi.com Its two reactive amine groups allow for its participation in a wide range of chemical reactions, including substitution reactions to form amides and ureas. The compound is listed as a pharmaceutical intermediate by several chemical suppliers. lookchem.comlookchem.comechemi.com For example, it is a precursor in the synthesis of more complex molecules with specific pharmacological activities. The synthesis of 1,4-diaminobutane (B46682) derivatives is a subject of interest in patent literature, indicating their importance in developing new chemical entities. google.comgoogle.com

Potential Roles in Biofuel and Detergent Formulations (Inferred from precursor diol applications)

While direct data on the use of this compound in biofuel and detergent formulations is limited, its potential can be inferred from the established applications of its precursor, 2-methyl-1,4-butanediol (B1595762). This diol is recognized as a versatile, bio-based intermediate for synthesizing a range of chemicals, including biofuels and detergents. A patent for producing various chemicals from biomass specifically lists 2-methyl-1,4-butanediamine as a potential product. osti.gov

Biofuel Formulations

The precursor, 2-methyl-1,4-butanediol, and the related 2,3-butanediol (B46004) are identified as biomass-derived platform chemicals that can be converted into fuel additives or biofuels. mdpi.com Amines themselves are explored as fuel additives to enhance ignition quality and improve cold-flow properties in diesel. researchgate.netacs.org Aromatic amines, for instance, are used as octane-raising additives in gasoline. zavkomgroup.com

Given this context, this compound could be investigated as a biofuel additive. The presence of nitrogen in the diamine would differentiate its combustion properties from its diol precursor. The branched structure, originating from the methyl group, could influence its blending characteristics and efficacy as a fuel extender or performance enhancer.

Detergent Formulations

The precursor diol is noted as an intermediate in the synthesis of detergents. Furthermore, diols and diamines are considered valuable monomer classes for creating sustainable functional polymers used as performance additives in detergent formulations. bio4matpro.de These polymers can help prevent discoloration or improve the removal of stains. bio4matpro.de

Amines and diamines are foundational in detergent chemistry. Ethylenediamine, for example, is a key intermediate in producing chelating agents like EDTA, which are used in soaps and detergents to bind with hard water ions, and in the manufacture of bleaching activators. atamankimya.com Other fatty diamines are used as surfactants, emulsifiers, and corrosion inhibitors. astm.orgpainichemical.com The amine groups in this compound could function as chelating agents, pH buffers, or building blocks for anti-redeposition polymers. Its branched structure might offer unique solubility and performance characteristics compared to linear diamines like putrescine.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₁₄N₂
Molecular Weight 102.18 g/mol nih.gov
Boiling Point 165 °C echemi.com
Density 0.86 g/cm³ echemi.com
Flash Point 54 °C echemi.com
CAS Number 15657-58-6 echemi.com

Table 2: Physicochemical Properties of Precursor 2-Methyl-1,4-butanediol

PropertyValue
Molecular Formula C₅H₁₂O₂
Molecular Weight 104.15 g/mol sigmaaldrich.com
Refractive Index n20/D 1.449 sigmaaldrich.com
Density 0.992 g/mL at 20 °C sigmaaldrich.com
CAS Number 2938-98-9

Computational Chemistry and Theoretical Studies of 2 Methylbutane 1,4 Diamine

Computational chemistry provides powerful tools to investigate the structure, properties, and reactivity of molecules like 2-methylbutane-1,4-diamine at an atomic level. Theoretical studies offer insights that complement experimental findings, guiding the design of new materials and the understanding of biological interactions.

Industrial Relevance and Sustainable Production

Large-Scale Manufacturing Technologies

The primary route for the large-scale industrial production of 2-Methylbutane-1,4-diamine is the catalytic hydrogenation of 2-methylbutane-1,4-dinitrile. This process involves the reduction of the dinitrile precursor using hydrogen gas in the presence of a metal catalyst.

Traditional manufacturing often relies on batch reactors. However, the industry is increasingly adopting more advanced methods to enhance production efficiency and product quality. These methods are designed to handle large quantities while maintaining precise control over reaction parameters.

For large-scale manufacturing, continuous flow reactors (CFRs) are often utilized to ensure product consistency and quality. Continuous Flow Manufacturing (CFM) offers significant advantages over traditional batch processing for the synthesis of diamines. sigmaaldrich.com This technology employs a system of narrow tubes or channels, creating a high surface-area-to-volume ratio that allows for superior heat exchange and precise temperature control. sigmaaldrich.com

Key benefits of using continuous flow processes for diamine synthesis include:

Enhanced Safety: The small internal volume of the reactors minimizes the risk associated with handling hazardous materials or exothermic reactions. sigmaaldrich.com

Improved Mixing and Heat Transfer: CFM systems allow for intimate mixing of reactants and rapid heat dissipation, leading to more uniform reaction conditions and fewer side products. sigmaaldrich.commit.edu

Increased Efficiency and Throughput: Reactions often reach completion in seconds or minutes, significantly shortening production times compared to batch methods. sigmaaldrich.com

Process Control and Consistency: The steady-state operation of flow reactors ensures consistent product quality and yield, virtually eliminating batch-to-batch variability. sigmaaldrich.com

The assembly of these systems can be modular, allowing for flexible and cost-effective setups tailored to specific chemical transformations, from basic single-step reactions to more complex multi-step syntheses. mit.edu

Optimizing the synthesis of this compound is crucial for industrial viability, focusing on maximizing yield and ensuring high purity. This involves the careful selection of catalysts, solvents, and reaction conditions, as well as developing efficient purification methods.

Catalyst and Reaction Condition Optimization: The choice of catalyst is paramount in the hydrogenation of the dinitrile precursor. Common catalysts include palladium on carbon (Pd/C) for mild condition reactions and Raney nickel or Raney cobalt for hydrogenations requiring more stringent conditions. google.com For other aliphatic amines, bimetallic catalysts, such as ruthenium-tungsten (Ru-W), have been shown to be effective and recyclable, particularly in greener solvents like cyclopentyl methyl ether (CPME). rsc.org

Optimization strategies involve a systematic study of process variables, including:

Temperature and Pressure: Finding the optimal balance is key. For instance, in the synthesis of isophoronediamine, conditions were optimized to 120°C and 6 MPa of hydrogen pressure. researchgate.net

Solvent and Additives: The choice of solvent can significantly impact reaction rates and selectivity. In some amide hydrogenations, the partial pressure of ammonia (B1221849) is a key parameter for achieving high primary amine yields. rsc.org

Feed Ratio and Reaction Time: Adjusting the molar ratio of reactants and the residence time in the reactor is essential for maximizing conversion and minimizing by-product formation. researchgate.netnih.gov

Statistical methods like Design of Experiments (DoE) are robust techniques used to model and mathematically describe the reaction output (yield, purity) based on various experimental factors, allowing for efficient identification of optimal conditions. acs.org

Table 1: Comparison of Catalytic Systems for Amine Synthesis

Catalyst SystemSubstrate TypeKey Optimization ParametersTypical YieldReference
Palladium on Carbon (Pd/C)2-methylbutane-1,4-dinitrileMild temperature and atmospheric pressureNot specified
Raney Cobalt / Raney NickelBranched-chain dinitrilesTemperature, H₂ pressure, NH₃ pressureHigh (e.g., 95.6% for isophoronediamine) google.comresearchgate.net
RuWOₓ/MgAl₂O₄Aliphatic primary amidesTemperature (200 °C), H₂ pressure (50 bar), NH₃ pressure (6 bar)Up to 83% rsc.org
Ruthenium/triphos complexesEsters (to diols)Temperature (140 °C), H₂ pressure (50 bar)Excellent (99%) thieme-connect.de

Purification: Achieving high purity often requires downstream processing steps. Recrystallization from a suitable solvent is a common laboratory and industrial method to purify the final crystalline diamine product, effectively removing impurities and isolating the desired compound. acs.org

Economic Analysis of Production Pathways

The economic viability of producing this compound is determined by the cost of raw materials, the efficiency of the synthesis process, and market demand. Two main production paradigms exist: traditional chemical synthesis from petrochemicals and emerging bio-based routes from renewable resources.

Petrochemical-Based Synthesis: The conventional route relies on petroleum-derived precursors. mdpi.com The cost is heavily influenced by the fluctuating price of crude oil and the energy-intensive conditions required for chemical transformations. While this is a mature and established technology, its economic favorability is increasingly challenged by environmental regulations and the volatility of the fossil fuel market.

Bio-based Synthesis: A more sustainable approach involves the use of renewable feedstocks. researchgate.net this compound can be derived from itaconic acid, a platform chemical produced via the fermentation of carbohydrates like glucose or from lignocellulosic biomass. patsnap.comresearchgate.net The pathway proceeds through the hydrogenation of itaconic acid to 2-methyl-1,4-butanediol (B1595762), which is then converted to the target diamine. researchgate.net

The economic competitiveness of bio-based diamines is a significant challenge. asm.org Key economic factors include:

Feedstock Cost: While renewable feedstocks like corn or sugarcane are abundant, their prices can be volatile and compete with food production. acs.org Using non-edible biomass like wheat straw is an area of active research to lower costs. alderbioinsights.co.uk

Process Complexity: Bio-based routes, particularly those involving fermentation, often have complex downstream processing and purification steps to separate the product from the fermentation broth, which can be costly. asm.orgmdpi.com

Production Yield: Achieving high yields is critical. Research focuses on metabolic engineering of microbial strains (e.g., E. coli) and optimizing fermentation conditions to improve efficiency. mdpi.comalderbioinsights.co.uk

A comparative economic assessment of Hexamethylenediamine (HMDA), another key industrial diamine, found that the conventional fossil-based route currently has a higher economic benefit than the bio-based alternatives investigated. researchgate.net However, ongoing advancements in biotechnology and process optimization are expected to improve the economic feasibility of bio-based production routes for diamines like this compound. asm.orgmarketpublishers.com

Environmental Footprint Assessment of Synthesis Methods

The environmental impact of chemical production is increasingly scrutinized, with a focus on reducing greenhouse gas emissions and dependency on fossil fuels. Life Cycle Assessment (LCA) is a standardized methodology used to quantify the environmental impacts of a product throughout its life cycle, from raw material extraction to final disposal. venturewell.org

Bio-based Route: The production of this compound from renewable resources like itaconic acid offers a promising path to improved environmental sustainability. mdpi.commarketpublishers.com

Key environmental benefits include:

Reduced Greenhouse Gas Emissions: Utilizing bio-based feedstocks can significantly lower the carbon footprint compared to petrochemical counterparts. researchgate.netmarketpublishers.com LCA studies on other bio-based chemicals, like 1,4-butanediol (B3395766) (BDO) derived from wheat straw, have shown a general reduction in environmental impacts compared to the fossil-based product. nih.gov

Use of Renewable Resources: This pathway reduces reliance on finite fossil fuels, aligning with global efforts to build a sustainable, circular economy. patsnap.commdpi.com

However, bio-based production is not without its own environmental challenges. LCA studies reveal potential trade-offs:

Agricultural Impacts: The cultivation of crops for feedstock can contribute to environmental issues such as acidification and eutrophication due to fertilizer and land use. nih.gov

Energy Consumption: The fermentation and downstream purification stages in biorefineries can be energy-intensive, which can offset some of the benefits unless renewable energy sources are used. researchgate.net An LCA of itaconic acid production from wheat straw identified the pretreatment and fermentation stages as environmental hotspots. researchgate.net

Table 2: Summary of Environmental Impact Considerations for Production Pathways

Production PathwayPrimary FeedstockPotential Environmental AdvantagesPotential Environmental DisadvantagesReference
Petrochemical SynthesisPetroleum derivativesMature, efficient technologyHigh carbon footprint, reliance on non-renewable resources mdpi.com
Bio-based SynthesisItaconic Acid (from biomass)Lower greenhouse gas emissions, use of renewable resources, potential for biodegradabilityImpacts from agriculture (eutrophication, water use), energy-intensive purification patsnap.commarketpublishers.comnih.govresearchgate.net

Q & A

Q. What are common by-products in this compound synthesis, and how are they mitigated?

  • Over-alkylation or oxidation products (e.g., tertiary amines, nitriles) are identified via GC-MS. Mitigation strategies include inert atmosphere synthesis, stoichiometric control, and quenching reactive intermediates. Purification via ion-exchange chromatography removes ionic impurities .

Q. Methodological Notes

  • Data Contradiction Analysis : Cross-referencing crystallographic data (e.g., COD entries ) with spectroscopic results ensures structural consistency.
  • Experimental Design : Use Design of Experiments (DOE) to optimize reaction parameters (e.g., temperature, catalyst loading) for synthesis scalability.
  • Advanced Analytics : Combine MS/MS fragmentation patterns with accurate mass measurements (HRMS) for unambiguous identification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.